Methyl 4-(3-oxopyrrolidin-1-yl)benzoate
Description
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate is a benzoate ester derivative featuring a methyl ester group at the para-position of a benzene ring, substituted with a 3-oxopyrrolidin moiety. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a rigid aromatic core with a conformationally flexible pyrrolidinone ring. Characterization typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Properties
CAS No. |
90030-20-9 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(3-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-2-4-10(5-3-9)13-7-6-11(14)8-13/h2-5H,6-8H2,1H3 |
InChI Key |
XEWBUYKWZGDJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Oxopyrrolidin-1-yl)Benzoic Acid
The benzoic acid precursor is typically prepared via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. In NAS, 4-fluorobenzoic acid reacts with pyrrolidin-3-one under basic conditions. The fluoride leaving group is displaced by the deprotonated nitrogen of the pyrrolidone, though the reaction requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF). Yields are moderate (50–65%) due to the poor nucleophilicity of the lactam nitrogen.
Alternatively, palladium-catalyzed Buchwald-Hartwig amination using 4-bromobenzoic acid and pyrrolidin-3-one has been explored. This method employs catalysts such as Pd(OAc)₂ with Xantphos, achieving higher yields (70–80%) under milder conditions (60–80°C). The reaction mechanism involves oxidative addition of the aryl bromide, ligand exchange, and reductive elimination to form the C–N bond.
Esterification with Methanol
The carboxylic acid is esterified using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) are commonly employed, converting the acid to its methyl ester at reflux (60–80°C). For example, reacting 4-(3-oxopyrrolidin-1-yl)benzoic acid with methanol and H₂SO₄ for 6 hours yields the ester in 85–90% purity. Excess methanol ensures complete conversion, while neutralization with NaHCO₃ quenches the reaction.
Table 1: Esterification Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 65°C |
| Time | 6 hours |
| Yield | 88% |
| Purity (HPLC) | >95% |
Cyclization of Gamma-Keto Amide Intermediates
A convergent approach involves constructing the pyrrolidone ring in situ after attaching a gamma-keto amide side chain to the benzoate.
Amide Formation
Methyl 4-aminobenzoate reacts with 3-oxopentanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–25°C, forming the intermediate amide, methyl 4-(3-oxopentanamido)benzoate, in 75% yield.
Lactam Cyclization
The amide undergoes intramolecular cyclization under acidic conditions (HCl, 80°C) to form the pyrrolidone ring. The ketone at position 3 facilitates nucleophilic attack by the amide nitrogen, followed by dehydration. This step achieves 70% conversion, with the final product isolated via column chromatography.
Table 2: Cyclization Parameters
| Parameter | Value |
|---|---|
| Acid Catalyst | HCl (conc., 2 eq) |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 70% |
Palladium-Catalyzed Carbonylation
Adapting methodologies from analogous benzoate syntheses, this route employs carbon monoxide insertion to construct the ester moiety.
Bromination and Carbonylation
Methyl 4-bromo-3-oxopyrrolidin-1-ylbenzoate is subjected to carbonylation in methanol using a palladium catalyst (Pd(PPh₃)₂Cl₂) under 10–30 bar CO pressure. Tributylamine acts as a base, facilitating oxidative addition of CO to the palladium center. The reaction proceeds at 130°C for 4 hours, yielding the target compound in 95% purity.
Table 3: Carbonylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (1.4 mol%) |
| Pressure | 14 bar CO |
| Temperature | 130°C |
| Yield | 95% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Esterification | 88 | Low | High |
| Cyclization | 70 | Moderate | Moderate |
| Carbonylation | 95 | High | Low |
- Esterification is cost-effective and scalable but requires pre-synthesized benzoic acid.
- Cyclization offers convergence but suffers from moderate yields.
- Carbonylation achieves high purity but demands specialized equipment for high-pressure reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates or pyrrolidinones.
Scientific Research Applications
Methyl 4-(3-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinone ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Methyl 4-(3-Oxopyrrolidin-1-yl)Benzoate and Structural Analogs
Key Observations:
Core Modifications: this compound lacks the extended aromatic systems (e.g., quinoline in C1–C7 ) or heterocyclic linkers (e.g., pyridazine in I-6230 ) seen in analogs. Its 3-oxopyrrolidin group introduces a five-membered lactam ring, which may enhance solubility compared to bulkier quinoline derivatives.
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in C4 ) in quinoline analogs improve π-stacking interactions but may reduce bioavailability due to increased polarity. Thioether linkers (e.g., I-6373 ) introduce sulfur atoms, which can influence redox properties and binding kinetics.
Characterization Consistency :
- All compounds rely on ¹H NMR and HRMS for structural validation, ensuring consistent purity thresholds (e.g., >95% purity in C1–C7 ).
Research Findings and Implications
- Synthetic Flexibility: The methyl benzoate scaffold allows modular substitution, as seen in the piperazine-linked quinolines and phenethylamino derivatives . This adaptability supports structure-activity relationship (SAR) studies for optimizing target engagement.
- Physicochemical Properties: The 3-oxopyrrolidin group in the target compound likely offers a balance between rigidity and solubility, contrasting with the highly planar quinoline systems in C1–C7 , which may aggregate in aqueous environments.
- Biological Relevance : While biological data for this compound are absent in the provided evidence, analogs like I-6230 and I-6373 demonstrate the importance of ester and linker groups in modulating activity against targets such as enzymes or receptors.
Q & A
Q. Methodological Considerations :
- Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility.
- Avoid aqueous buffers if LogP >2 to prevent precipitation .
How can data contradictions in spectroscopic characterization be addressed?
Level: Advanced
Methodological Answer:
Contradictions, such as mismatched NMR signals (e.g., unexpected NHNH singlets at δ 9.87–10.05 ppm), require:
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Confirm solid-state structure to rule out solution-phase anomalies .
- Isotopic Labeling : Introduce ¹⁵N or ²H to track proton exchange processes .
What computational methods support the analysis of this compound’s reactivity?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS with explicit solvent models (e.g., water, DMF) .
- Density Functional Theory (DFT) : Calculate reaction barriers for nucleophilic attacks (B3LYP/6-31G* level) .
- Docking Studies : Predict binding modes in biological targets (e.g., enzymes) using AutoDock Vina .
What safety protocols are critical when handling this compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
